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molecular formula C11H15NO2 B7904057 (6-Methoxychroman-3-YL)methanamine

(6-Methoxychroman-3-YL)methanamine

Cat. No. B7904057
M. Wt: 193.24 g/mol
InChI Key: JGBSJXJRJGVXKO-UHFFFAOYSA-N
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Patent
US06602903B2

Procedure details

0.51 g (2.7 mmol) of the nitrile obtained in Step A is reduced with lithium aluminium hydride in ether to yield the title amine in the form of a yellow oil.
Name
nitrile
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH:7]([C:13]#[N:14])[CH2:6]2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH:7]([CH2:13][NH2:14])[CH2:6]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
nitrile
Quantity
0.51 g
Type
reactant
Smiles
COC=1C=C2CC(COC2=CC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CC(COC2=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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